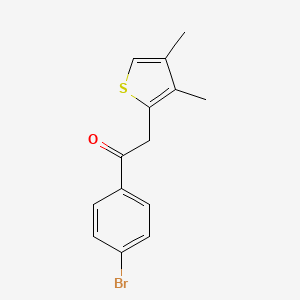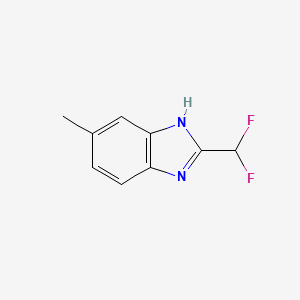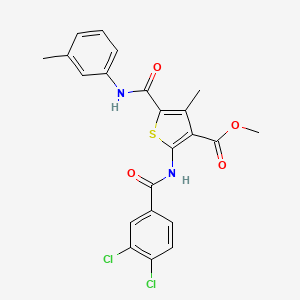
4-(Difluoromethyl)-2-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-methyl-1H-imidazole is a fluorinated imidazole derivative. Fluorinated compounds, including those with difluoromethyl groups, are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability, lipophilicity, and the ability to form strong hydrogen bonds .
Méthodes De Préparation
The synthesis of 4-(Difluoromethyl)-2-methyl-1H-imidazole typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the reaction of imidazole derivatives with difluorocarbene precursors under specific conditions. For instance, the use of ClCF2H in the presence of a base can facilitate the insertion of the difluoromethyl group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(Difluoromethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common reagents used in these reactions include ClCF2H for difluoromethylation, and bases like sodium hydroxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and protein modifications.
Medicine: Due to its stability and bioactivity, it is explored for potential therapeutic applications, including as a component in drug development.
Mécanisme D'action
The mechanism by which 4-(Difluoromethyl)-2-methyl-1H-imidazole exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-(Difluoromethyl)-2-methyl-1H-imidazole can be compared with other fluorinated imidazoles and benzimidazoles. Similar compounds include:
- 2-(Difluoromethyl)-4,5-dicyanoimidazole
- 4-(Trifluoromethyl)-2-methyl-1H-imidazole
- 2-(Trifluoromethyl)-4,5-dicyanoimidazole
These compounds share similar fluorinated structures but differ in the number and position of fluorine atoms, which can significantly affect their chemical properties and applications. The unique positioning of the difluoromethyl group in this compound provides distinct advantages in terms of stability and reactivity .
Propriétés
Numéro CAS |
1684423-89-9 |
|---|---|
Formule moléculaire |
C5H6F2N2 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
5-(difluoromethyl)-2-methyl-1H-imidazole |
InChI |
InChI=1S/C5H6F2N2/c1-3-8-2-4(9-3)5(6)7/h2,5H,1H3,(H,8,9) |
Clé InChI |
PTBZZNUDMQXUGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)
![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)





